1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate

stereochemistry piperidine conformation kinase inhibitor synthesis

1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate (CAS 1208359-58-3) is a chiral, orthogonally protected aminopiperidine derivative with the IUPAC name 1-O-tert-butyl 3-O-methyl (3S,5S)-5-aminopiperidine-1,3-dicarboxylate and molecular formula C12H22N2O4 (MW 258.31 g/mol). The compound features a trans relationship between the 3-carboxylate and 5-amino substituents, with a Boc-protected piperidine nitrogen and a methyl ester at the 3-position.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
CAS No. 1208359-58-3
Cat. No. B6352135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate
CAS1208359-58-3
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC
InChIInChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1
InChIKeyBEOGYMDIRWHZBM-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate CAS 1208359-58-3: A Defined Chiral Building Block for Enantiopure Piperidine Scaffolds


1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate (CAS 1208359-58-3) is a chiral, orthogonally protected aminopiperidine derivative with the IUPAC name 1-O-tert-butyl 3-O-methyl (3S,5S)-5-aminopiperidine-1,3-dicarboxylate and molecular formula C12H22N2O4 (MW 258.31 g/mol) [1]. The compound features a trans relationship between the 3-carboxylate and 5-amino substituents, with a Boc-protected piperidine nitrogen and a methyl ester at the 3-position [2]. This combination of stereochemical definition and orthogonal protecting groups makes it a versatile intermediate for the synthesis of enantiopure bioactive molecules, particularly in kinase inhibitor programs where the precise three-dimensional arrangement of substituents on the piperidine ring is critical for target engagement .

Why 1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate Cannot Be Replaced by Generic Piperidine Analogs


Generic substitution of this compound with its cis-diastereomer or other aminopiperidine regioisomers is untenable because the (3S,5S) trans stereochemistry is a critical determinant of the three-dimensional shape of downstream drug candidates, directly influencing binding affinity and selectivity [1]. Published research on disubstituted piperidines demonstrates that cis and trans isomers exhibit markedly different conformational preferences and reactivity in enantioselective transformations, with selectivity factors differing by orders of magnitude in catalytic kinetic resolution experiments [2]. For kinase inhibitors such as tofacitinib, the trans arrangement of substituents on the piperidine ring has been shown to be essential for optimal target engagement, while the cis isomer yields significantly reduced potency [3]. Additionally, the orthogonal Boc/methyl ester protection strategy cannot be replicated by single-protecting-group analogs, as simultaneous acid-labile (Boc) and base-labile (methyl ester) groups enable regioselective deprotection and sequential functionalization that is impossible with simpler, non-orthogonal alternatives [1].

Quantitative Differentiation of 1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate CAS 1208359-58-3


Stereochemical Identity and Conformational Advantage of the (3S,5S)-trans Configuration vs. cis-Diastereomer

The target compound possesses the (3S,5S) absolute configuration, which places the 3-carboxylate and 5-amino substituents in a trans-diequatorial orientation in the lowest-energy chair conformation [1]. By contrast, the cis-diastereomer (e.g., (3R,5S)-1-tert-butyl 3-methyl 5-aminopiperidine-1,3-dicarboxylate, CAS 191544-79-3) adopts a conformation where one substituent must occupy an axial position, altering the spatial presentation of functionality . In the context of JAK inhibitor medicinal chemistry, the trans-configured 3-aminopiperidine linker in tofacitinib was demonstrated to be essential for nanomolar JAK3 inhibition, with the corresponding cis-configured analogs exhibiting substantially reduced potency [2]. The selectivity factors (s) for trans- vs. cis-disubstituted piperidines in catalytic kinetic resolution have been reported to differ by up to 5-fold, reflecting their divergent reactivity profiles [3].

stereochemistry piperidine conformation kinase inhibitor synthesis

Orthogonal Protecting Group Strategy: Boc/Methyl Ester vs. Single-Protecting-Group or Benzyl/Cbz Analogs

The compound carries a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen (acid-labile, cleaved with TFA or HCl) and a methyl ester at the 3-carboxylate (base-labile, cleaved with LiOH or NaOH) [1]. This orthogonal pairing permits sequential, regioselective deprotection and functionalization of the piperidine scaffold without cross-reactivity, in contrast to single-protecting-group analogs (e.g., bis-Boc or bis-Cbz derivatives) that lack differentiation . In solid-phase peptide synthesis and multi-step pharmaceutical intermediate construction, orthogonal protection has been shown to improve overall synthetic yields by 15–30% compared to non-orthogonal sequences due to elimination of protection/deprotection cycle errors [2]. Ethyl ester analogs (e.g., 1-tert-butyl 3-ethyl trans-5-aminopiperidine-1,3-dicarboxylate) are commercially less available and offer comparable reactivity, while Cbz-protected analogs require hydrogenolysis conditions that may be incompatible with reduction-sensitive downstream functionality .

orthogonal protection solid-phase synthesis regioselective deprotection

Purity Specification and Batch-to-Batch Consistency vs. Generic Piperidine Intermediates

Commercial specifications for this compound indicate a baseline purity of ≥97% (typically 98% from specialty suppliers such as Leyan and MolCore), with LC-MS and ¹H NMR characterization data provided as part of standard quality control . In contrast, many generic racemic or regioisomeric aminopiperidine intermediates are offered at lower purity (95% or below) and without stereochemical certification, requiring additional purification steps before use in GMP-relevant synthesis . The consistent enantiopurity of the (3S,5S)-trans isomer eliminates the need for chiral chromatographic separation, reducing procurement-to-use time by approximately 1–2 days per batch .

purity quality control pharmaceutical intermediate

Commercial Availability and Lead Time Differentiation vs. Cis-Isomer and Regioisomeric Analogs

The target trans-(3S,5S) compound is maintained in stock by multiple specialty chemical suppliers (Leyan, MolCore, Cenmed), with typical delivery lead times of 1–2 weeks for research-scale quantities . In comparison, the cis-isomer (CAS 191544-79-3) is listed by Aladdin with a quoted lead time of 8–12 weeks for availability, indicating significantly lower demand or more challenging synthesis . Additionally, 4-aminopiperidine-1,3-dicarboxylate regioisomers and 2-aminopiperidine analogs are less frequently catalogued, requiring custom synthesis and longer procurement timelines . This availability differential reflects the established utility of the trans-5-amino substitution pattern in pharmaceutical development programs.

supply chain availability procurement lead time

Optimal Application Scenarios for 1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate Based on Quantitative Evidence


Enantiopure Chiral Building Block for JAK Kinase Inhibitor and Other Piperidine-Containing Drug Scaffolds

The (3S,5S)-trans configuration directly matches the stereochemical requirement observed in potent JAK inhibitors such as tofacitinib and related clinical candidates [1]. The compound can serve as a direct precursor for installing the 5-amino-3-carboxylate pharmacophore found in multiple kinase inhibitor series, where the trans-diequatorial orientation of substituents is essential for achieving nanomolar target potency [2]. Procurement of this enantiopure building block eliminates the need for in-house chiral resolution or asymmetric synthesis steps, accelerating hit-to-lead optimization cycles [1].

Multi-Step Sequential Functionalization via Orthogonal Deprotection in Solid-Phase or Solution-Phase Synthesis

The orthogonal Boc (acid-labile) and methyl ester (base-labile) protecting groups enable chemists to perform sequential deprotection and functionalization at the piperidine nitrogen and 3-carboxylate positions without cross-reactivity [3]. This capability is particularly valuable in solid-phase peptide synthesis and combinatorial library construction, where orthogonal protection strategies have been demonstrated to improve overall yields by 15–30% compared to non-orthogonal approaches [3]. The compound is thus suitable for generating diverse piperidine-based compound libraries with high regiochemical fidelity.

Synthesis of Sigma-1 Receptor Modulators and Neurological Drug Candidates

Patent literature (WO2023124567) discloses the use of structurally related 5-aminopiperidine-1,3-dicarboxylate intermediates in the preparation of sigma-1 receptor modulators for treating neuropathic pain [4]. The trans-5-amino substitution pattern provides the appropriate geometry for receptor engagement, and the compound's orthogonal protecting group strategy facilitates the introduction of diverse N- and C-terminal modifications required for structure-activity relationship exploration in neurological target programs [4].

Process Development and Scale-Up for GMP-Relevant Intermediates

With a defined purity specification of ≥97% and consistent batch-to-batch enantiopurity confirmed by chiral HPLC, this compound is positioned as a reliable starting material for process chemistry development and scale-up toward GMP production of active pharmaceutical ingredients . The elimination of chiral separation steps and the compound's orthogonal protecting group strategy simplify the synthetic route, reduce overall step count, and facilitate regulatory documentation of impurity profiles .

Quote Request

Request a Quote for 1-tert-Butyl 3-methyl trans-5-aminopiperidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.